molecular formula C27H31N5O2S B3017075 N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-20-6

N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B3017075
CAS RN: 1111197-20-6
M. Wt: 489.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and reactivity of compounds related to N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. Studies demonstrate the preparation of various derivatives through reactions involving key starting materials and intermediates, showcasing the chemical flexibility and the potential for generating a wide array of structurally related compounds. For instance, synthesis approaches often involve cyclization reactions, the use of different electrophiles, and the exploration of regioselectivity during electrophilic attacks on similar scaffoldings (Fathalla et al., 2000).

Antimicrobial and Anticancer Applications

Several derivatives have been evaluated for their antimicrobial and anticancer activities. Research has identified certain compounds within this class demonstrating significant in vitro cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. Moreover, the antimicrobial activity studies have shown that some derivatives exhibit good to moderate activity against a variety of microorganisms, indicating their potential use as antimicrobial agents (Özyanik et al., 2012).

Biological Activity Predictions

The biological activity spectrum of related compounds has been explored through computational predictions, identifying potential antineurotic activity among the synthesized compounds. Such studies suggest the possibility of these compounds being further investigated for their therapeutic potential in treating conditions like male reproductive and erectile dysfunction, based on predictions of their acute toxicity and biological activity spectrum (Danylchenko et al., 2016).

Mechanism of Action

Target of Action

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities, suggesting a broad range of potential targets.

Mode of Action

It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna . This means they can insert themselves between the base pairs of the DNA double helix, disrupting the normal function of the DNA and potentially leading to cell death. This property is often exploited in the design of anticancer drugs .

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet profiles of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.

Result of Action

This property is often exploited in the design of anticancer drugs .

properties

IUPAC Name

N-cyclohexyl-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2S/c1-3-15-31-25(34)22-14-13-20(24(33)28-21-7-5-4-6-8-21)16-23(22)32-26(31)29-30-27(32)35-17-19-11-9-18(2)10-12-19/h9-14,16,21H,3-8,15,17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBCFLCWQNDOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.